

toxicological profile of terbuthylazine in mammals.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Terbuthylazine

Cat. No.: B1195847

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Terbuthylazine: A Toxicological Profile in Mammals

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the toxicological profile of the herbicide **terbuthylazine** in mammalian species. The information is compiled from various regulatory assessments and scientific studies, with a focus on quantitative data, experimental methodologies, and mechanisms of action.

Acute Toxicity

Terbuthylazine exhibits low to moderate acute toxicity following oral, dermal, and inhalation exposure.

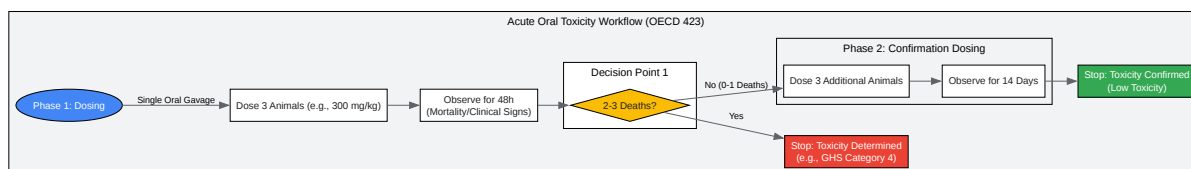
Table 1: Acute Toxicity of **Terbuthylazine** in Mammalian Species

Species	Route	Parameter	Value (mg/kg bw)	Reference
Rat	Oral	LD50	1590 - 2160	
Mouse	Oral	LD50	645	
Rabbit	Oral	LD50	>3000	
Rat	Dermal	LD50	>2000	
Rabbit	Dermal	LD50	>2000	
Rat	Inhalation (4h)	LC50	>5.1 mg/L	

LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%; bw: body weight.

Key Experimental Protocol: Acute Oral Toxicity (OECD 423)

A common protocol for determining acute oral toxicity involves a stepwise procedure with a limited number of animals.



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Caption: Workflow for an acute oral toxicity study following OECD Guideline 423.

Repeated Dose Toxicity

Sub-chronic and chronic studies in various species have identified the liver, kidneys, and red blood cells as primary target organs.

Table 2: No-Observed-Adverse-Effect-Level (NOAEL) from Repeated Dose Studies

Species	Duration	Route	NOAEL	Key Effects Observed at LOAEL
Rat	90-day	Oral (diet)	8.8 mg/kg bw/day	Increased liver weight, centrilobular hepatocyte hypertrophy, decreased body weight gain.
Dog	90-day	Oral (capsule)	1 mg/kg bw/day	Liver toxicity (increased enzymes, histopathological changes).
Dog	1-year	Oral (capsule)	0.5 mg/kg bw/day	Liver effects (enzyme induction, increased weight), prostate atrophy.
Rat	2-year	Oral (diet)	~1.8 mg/kg bw/day	Mammary gland tumours (females), kidney and liver effects.

NOAEL: No-Observed-Adverse-Effect-Level; LOAEL: Lowest-Observed-Adverse-Effect-Level.

Carcinogenicity

Long-term studies in rodents have indicated a potential for carcinogenicity, particularly in female rats.

Table 3: Carcinogenicity Study Outcomes

Species	Duration	Route	Key Findings	Classification
Rat	2-year	Oral (diet)	Increased incidence of mammary gland adenomas and carcinomas in females.	Evidence of carcinogenicity
Mouse	18-month	Oral (diet)	No evidence of carcinogenicity.	No evidence of carcinogenicity

The mechanism for mammary tumour formation in rats is considered to be non-genotoxic and related to endocrine disruption, leading to prolonged estrogen stimulation. This mode of action is generally considered to have a threshold and may be specific to the hormonal profile of the rat strain used.

Genotoxicity

Terbuthylazine has been extensively tested for genotoxic potential in a range of in vitro and in vivo assays. The overall weight of evidence indicates that **terbuthylazine** is not genotoxic.

Table 4: Summary of Genotoxicity Assays

Assay Type	System	Result
Gene Mutation	S. typhimurium (Ames test)	Negative
Gene Mutation	CHO cells (HPRT locus)	Negative
Chromosomal Aberration	Human lymphocytes (in vitro)	Negative
Chromosomal Aberration	Rat bone marrow (in vivo)	Negative
Unscheduled DNA Synthesis	Rat hepatocytes (in vitro)	Negative

Reproductive and Developmental Toxicity

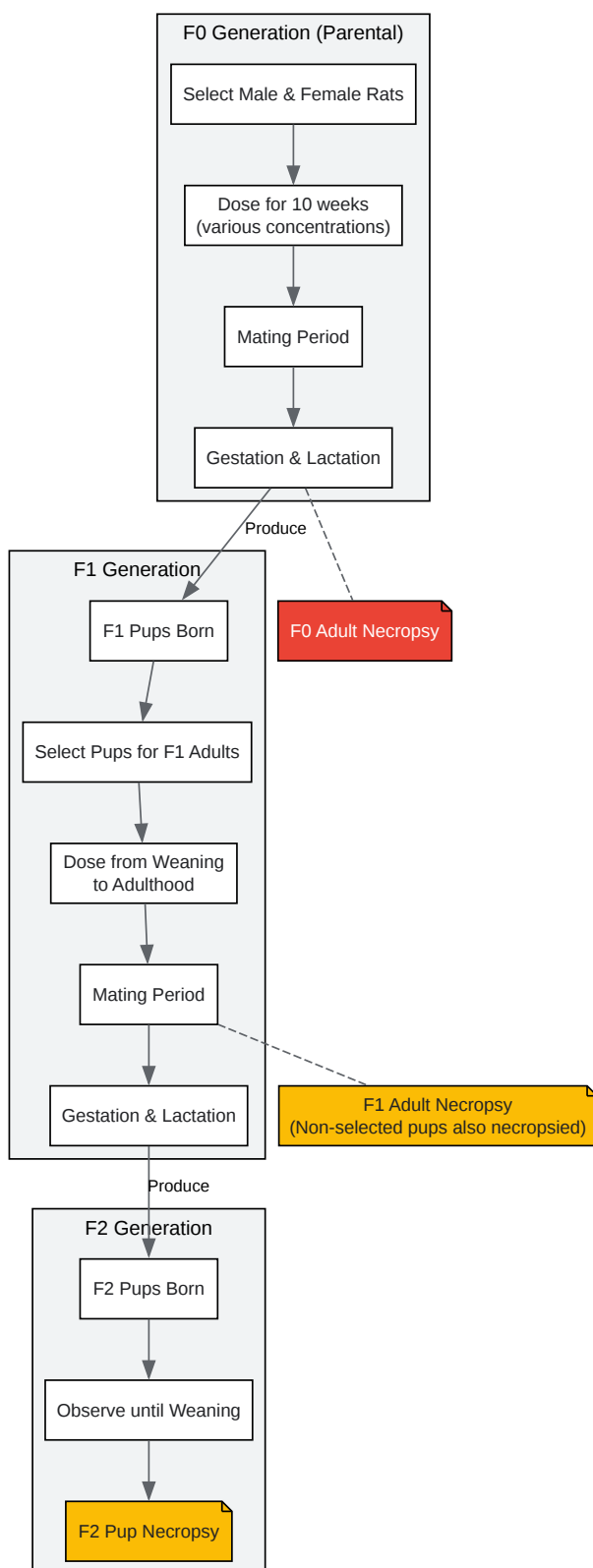
Terbuthylazine is not considered a primary reproductive or developmental toxicant. No effects on fertility or fetal development were observed at doses that did not cause maternal toxicity.

Table 5: Reproductive and Developmental Toxicity Endpoints

Study Type	Species	NOAEL (Maternal Toxicity)	NOAEL (Developmental/Reproductive)	Key Findings
Developmental (OECD 414)	Rat	10 mg/kg bw/day	100 mg/kg bw/day (highest dose tested)	No treatment- related effects on fetal development.
Developmental (OECD 414)	Rabbit	25 mg/kg bw/day	150 mg/kg bw/day (highest dose tested)	No evidence of teratogenicity.
Two-Generation (OECD 416)	Rat	4.8 mg/kg bw/day	49 mg/kg bw/day	No adverse effects on fertility, mating, or pup viability.

Key Experimental Protocol: Two-Generation Study (OECD 416)

This study design is crucial for assessing effects on fertility and subsequent generations.



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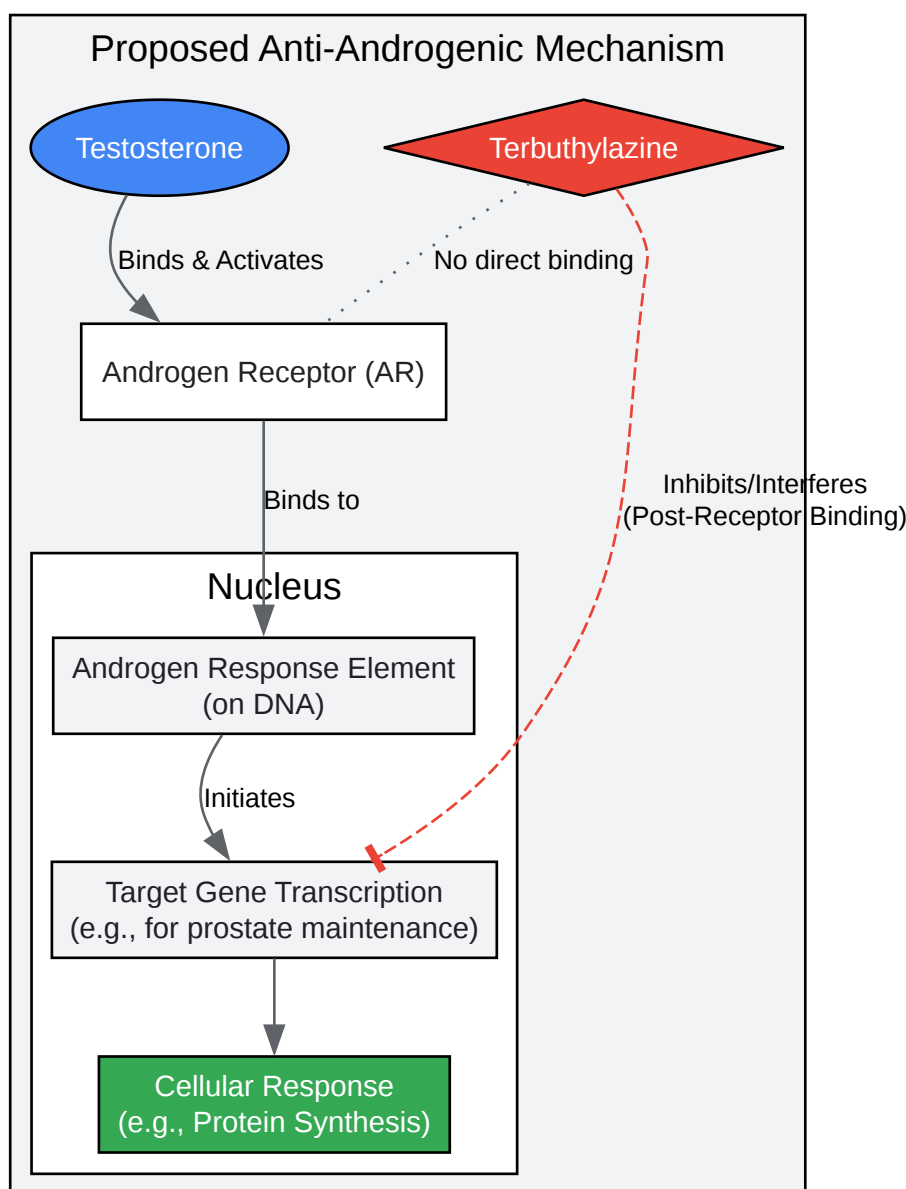
Caption: Simplified workflow of a two-generation reproductive toxicity study.

Mechanism of Action: Endocrine Disruption

The primary mechanism of concern for **terbuthylazine** is its potential to disrupt the endocrine system. Evidence suggests it possesses weak anti-androgenic activity and may interact with the estrogen signaling pathway. This is thought to underlie the prostate atrophy seen in dogs and the mammary tumours observed in female rats.

Proposed Anti-Androgenic Pathway

Terbuthylazine does not appear to bind directly to the androgen receptor (AR) but may interfere with its signaling cascade, potentially by affecting co-regulator proteins or downstream gene expression. This can lead to effects like prostate atrophy.



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Caption: Proposed mechanism of **terbutylazine**'s anti-androgenic effects.

Metabolism and Toxicokinetics

Terbutylazine is rapidly and extensively absorbed after oral administration in mammals. It is widely distributed in tissues and extensively metabolized, primarily through N-de-ethylation and hydroxylation of the tert-butyl group. The resulting metabolites are conjugated and primarily excreted via urine and feces. There is no evidence of significant bioaccumulation.

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